molecular formula C20H23N5O2S B2856420 N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380185-28-2

N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2856420
CAS No.: 2380185-28-2
M. Wt: 397.5
InChI Key: WPJCYRCFLNOZHN-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, including the formation of the benzothiazole core, the piperidine ring, and the pyrazine ring. Common synthetic methods include:

    Formation of Benzothiazole Core: This can be achieved through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Formation of Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and diketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole moiety, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the carbonyl group can yield alcohols .

Mechanism of Action

The mechanism of action of N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis, making it effective against certain bacterial strains. The piperidine and pyrazine rings contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to the combination of its benzothiazole, piperidine, and pyrazine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and biological research .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-24(17-18(27-2)22-10-9-21-17)13-14-7-11-25(12-8-14)20(26)19-23-15-5-3-4-6-16(15)28-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJCYRCFLNOZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3S2)C4=NC=CN=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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